molecular formula C10H11NO B7885001 3-(N-Phenyl-N-methyl)aminoacrolein

3-(N-Phenyl-N-methyl)aminoacrolein

Cat. No.: B7885001
M. Wt: 161.20 g/mol
InChI Key: YLMOTKLYENPQLK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(N-Phenyl-N-methyl)aminoacrolein can be synthesized through several methods. One common synthetic route involves the reaction of N-methylaniline with acrolein under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures (2-8°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis. The process is carefully monitored to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-Phenyl-N-methyl)aminoacrolein undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines.

Scientific Research Applications

3-(N-Phenyl-N-methyl)aminoacrolein has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(N-Phenyl-N-methyl)aminoacrolein involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N-Phenyl-N-methyl)aminoacrolein
  • 3-(N-Methyl-N-phenyl)aminoacrolein
  • 3-Amino-N-methyl-N-phenylacrolein

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(N-methylanilino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOTKLYENPQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931236
Record name 3-[Methyl(phenyl)amino]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14189-82-3
Record name 3-(Methylphenylamino)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14189-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[Methyl(phenyl)amino]prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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